布雷菲尔德菌素 A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Brefeldin A is a lactone antiviral compound produced by the fungus Penicillium brefeldianum. It was first isolated from Penicillium decumbens in 1958 and later identified as a metabolite by H.P. Siggs in 1971 . Initially researched for its antiviral properties, it is now primarily used in scientific research to study protein transport within cells .

科学研究应用

Brefeldin A has a wide range of applications in scientific research:

Chemistry: Used as a tool to study protein transport and vesicle formation.

Biology: Helps in understanding the mechanisms of intracellular protein trafficking.

Industry: Utilized in the production of certain pharmaceuticals and as a research tool in drug discovery.

作用机制

Target of Action

Brefeldin A, also known as Ascotoxin, primarily targets a guanine nucleotide exchange factor (GEF) called GBF1 . GBF1 is a member of the Arf family of GEFs, which are recruited to the membranes of the Golgi apparatus . It is responsible for the regulation of Arf1p GTPase .

Mode of Action

Brefeldin A inhibits protein transport from the endoplasmic reticulum to the Golgi complex indirectly by preventing the association of COP-I coat to the Golgi membrane . This results in the collapse of the Golgi apparatus into the endoplasmic reticulum via membrane fusion .

Biochemical Pathways

Brefeldin A disrupts the structure of the Golgi apparatus, triggering ER stress signaling pathways . It also induces the activation of CREB3, a protein with a structure similar to ATF6 . Brefeldin A inhibits vesicle formation and transport between the endoplasmic reticulum and the Golgi apparatus, which ultimately results in the collapse of the Golgi apparatus into the endoplasmic reticulum via membrane fusion .

Pharmacokinetics

Brefeldin A has poor pharmacokinetic properties, which significantly hinder its further development .

Result of Action

Brefeldin A’s action results in a rapid accumulation of proteins within the ER and collapse of the Golgi stacks . Treatment with Brefeldin A can also inhibit protein secretion and prolonged exposure can induce apoptosis .

Action Environment

The action of Brefeldin A is influenced by environmental factors such as temperature and the presence of other molecules. For example, the formation of Golgi tubules, which is induced by Brefeldin A, requires energy and can be inhibited at temperatures below 16°C . The disruption of polar sorting, another effect of Brefeldin A, correlates with the dissociation of γ-adaptin from endosomes .

生化分析

Biochemical Properties

Brefeldin A interacts with a subset of Sec7-type GTP-exchange factors (GEFs) that catalyze the activation of a small GTPase called Arf1p . Arf1p is responsible for the recruitment of coat proteins to membranes, resulting in the formation of transport vesicles .

Cellular Effects

Brefeldin A has a broad spectrum of responses, affecting secretion and vacuolar protein transport in plant cells . It influences cell function by disrupting protein trafficking in the endomembrane system .

Molecular Mechanism

The primary target of Brefeldin A in mammalian cells is a subset of Sec7-type GTP-exchange factors (GEFs) that catalyze the activation of a small GTPase called Arf1p . This results in the loss of COPI coats from the Golgi apparatus .

Metabolic Pathways

Brefeldin A is involved in the metabolic pathways that mediate vesicle transport in the endomembrane system . It interacts with enzymes and cofactors involved in these pathways .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

准备方法

Brefeldin A can be synthesized through several routes. One common method involves the use of silver oxide and iodomethane to methylate the compound . Industrial production methods typically involve fermentation processes using the Penicillium brefeldianum fungus, followed by extraction and purification of the compound .

化学反应分析

Brefeldin A undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions are often derivatives of brefeldin A with modified biological activities .

相似化合物的比较

. Similar compounds include:

- Ascotoxin

- Cyanein

- Decumbin

- Nectrolide

- Synergisidin

What sets brefeldin A apart is its unique ability to inhibit protein transport between the endoplasmic reticulum and the Golgi apparatus, making it a valuable tool in cell biology research .

属性

CAS 编号 |

20350-15-6 |

|---|---|

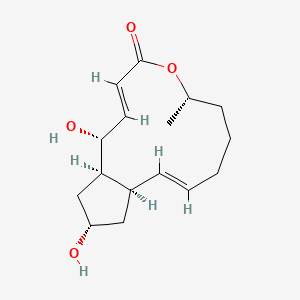

分子式 |

C16H24O4 |

分子量 |

280.36 g/mol |

IUPAC 名称 |

(1R,2S,3E,7S,11E,13S,15S)-2,15-dihydroxy-7-methyl-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-5-one |

InChI |

InChI=1S/C16H24O4/c1-11-5-3-2-4-6-12-9-13(17)10-14(12)15(18)7-8-16(19)20-11/h4,6-8,11-15,17-18H,2-3,5,9-10H2,1H3/b6-4+,8-7+/t11-,12+,13-,14+,15-/m0/s1 |

InChI 键 |

KQNZDYYTLMIZCT-PNFJWZTBSA-N |

SMILES |

CC1CCCC=CC2CC(CC2C(C=CC(=O)O1)O)O |

手性 SMILES |

C[C@H]1CCC/C=C/[C@@H]2C[C@@H](C[C@H]2[C@H](/C=C/C(=O)O1)O)O |

规范 SMILES |

CC1CCCC=CC2CC(CC2C(C=CC(=O)O1)O)O |

外观 |

Solid powder |

Key on ui other cas no. |

20350-15-6 60132-23-2 |

Pictograms |

Acute Toxic |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Ascotoxin Brefeldin A Cyanein Decumbin NSC 89671 NSC-89671 NSC89671 Synergisidin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

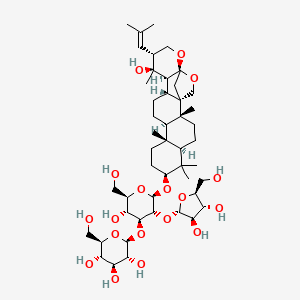

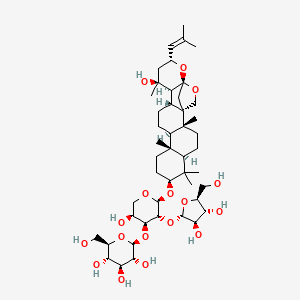

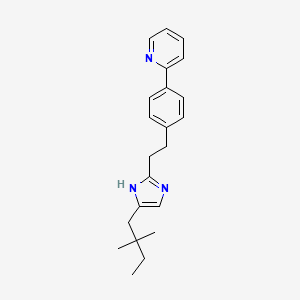

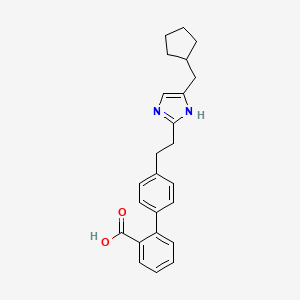

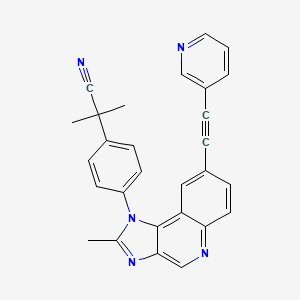

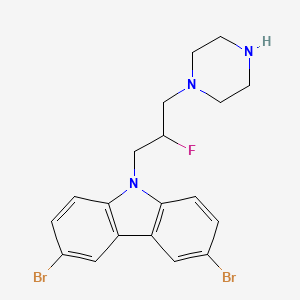

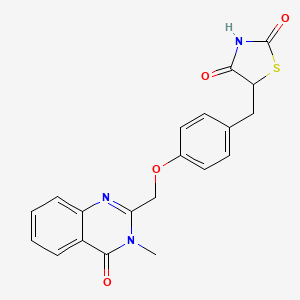

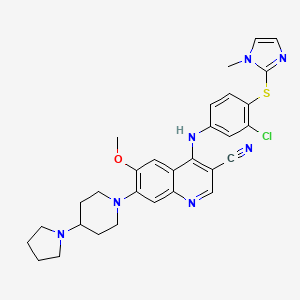

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。